molecular formula C9H12O B1585127 2-Ethylanisole CAS No. 14804-32-1

2-Ethylanisole

Cat. No.: B1585127
CAS No.: 14804-32-1
M. Wt: 136.19 g/mol
InChI Key: NIEHEMAZEULEKB-UHFFFAOYSA-N
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Description

2-Ethylanisole, also known as this compound, is an organic compound with the molecular formula C9H12O. It is a derivative of anisole, where the methoxy group is substituted at the ortho position relative to the ethyl group. This compound is a colorless liquid with a pleasant odor and is used in various chemical applications.

Preparation Methods

2-Ethylanisole can be synthesized through several methods:

    Williamson Ether Synthesis: This method involves the reaction of sodium phenoxide with an ethyl halide. The reaction typically occurs in the presence of a base such as sodium hydroxide.

    Friedel-Crafts Alkylation: This method involves the alkylation of anisole with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions include anhydrous conditions and a controlled temperature to prevent over-alkylation.

Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

2-Ethylanisole undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can undergo nitration, sulfonation, and halogenation. For example, nitration with nitric acid and sulfuric acid yields nitro derivatives.

    Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The nitro derivatives can be reduced to amines using reducing agents such as hydrogen in the presence of a palladium catalyst.

Common reagents used in these reactions include nitric acid, sulfuric acid, potassium permanganate, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Ethylanisole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.

    Industry: The compound is used in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-ethyl-2-methoxybenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the methoxy group activates the benzene ring towards electrophilic attack by donating electron density through resonance. This makes the ortho and para positions more reactive towards electrophiles. The ethyl group, being an electron-donating group, further enhances this reactivity.

Comparison with Similar Compounds

2-Ethylanisole can be compared with other similar compounds such as:

    Anisole (Methoxybenzene): Anisole has a methoxy group attached to the benzene ring without any additional substituents. It is less reactive in electrophilic aromatic substitution reactions compared to 1-ethyl-2-methoxybenzene due to the absence of the ethyl group.

    1-Methoxy-2-methylbenzene (o-Cresol Methylether): This compound has a methyl group instead of an ethyl group. The presence of the methyl group makes it slightly less reactive compared to 1-ethyl-2-methoxybenzene.

    1-Ethyl-4-methoxybenzene: This is an isomer of 1-ethyl-2-methoxybenzene with the methoxy group at the para position relative to the ethyl group. The reactivity and properties differ due to the different positions of the substituents.

Properties

IUPAC Name

1-ethyl-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-3-8-6-4-5-7-9(8)10-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEHEMAZEULEKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10163872
Record name Benzene, 1-ethyl-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14804-32-1
Record name Benzene, 1-ethyl-2-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014804321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-ethyl-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the impact of 2-Ethylanisole on the polymerization of styrene?

A1: Research has shown that this compound, unlike its isomers anisole and 4-ethylanisole, does not significantly impact the rate of styrene propagation during anionic polymerization initiated by butyllithium. [] This is likely due to steric hindrance caused by the ortho- positioned ethyl group in this compound, preventing effective interaction with the growing polymer chain end. In contrast, anisole and 4-ethylanisole, lacking this steric constraint, can interact with the polystyryllithium chain end and influence the polymerization rate. []

Q2: How does this compound interact with chromium carbonyl, and what does this tell us about its structure?

A2: this compound can form a complex with chromium carbonyl, specifically tricarbonyl[1–6-η-(this compound)]chromium. [] Crystallographic analysis of this complex revealed that the this compound molecule adopts a nearly planar structure within the complex. [] This interaction suggests that the aromatic ring of this compound can coordinate with transition metals, highlighting its potential as a ligand in organometallic chemistry.

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